molecular formula C4H8ClN B12627097 4-Chlorobut-3-EN-1-amine CAS No. 918871-90-6

4-Chlorobut-3-EN-1-amine

Cat. No.: B12627097
CAS No.: 918871-90-6
M. Wt: 105.56 g/mol
InChI Key: QPXYSYQMXDSCMS-UHFFFAOYSA-N
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Description

4-Chlorobut-3-EN-1-amine is an organic compound with the molecular formula C4H8ClN. It is a chlorinated amine with a double bond in its structure, making it an unsaturated amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobut-3-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobut-2-ene with ammonia or an amine under suitable conditions. For example, the reaction of 1,4-dichlorobut-2-ene with dimethylamine in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride can yield N,N-dimethyl-4-chlorobut-2-enyl-1-amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of phase-transfer catalysis and optimized reaction conditions ensures high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobut-3-EN-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Addition: Electrophiles such as bromine or hydrogen halides can add across the double bond.

    Oxidation: Oxidizing agents like potassium permanganate can oxidize the amine group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound.

Major Products Formed

    Substitution: Products like azido- or cyano-substituted butenes.

    Addition: Dibromo or dihalo derivatives.

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

4-Chlorobut-3-EN-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chlorobut-3-EN-1-amine involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles due to the presence of the chlorine atom and the double bond. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobut-3-EN-1-amine is unique due to its specific structure, which allows for distinct reactivity patterns and applications compared to its isomers.

Properties

CAS No.

918871-90-6

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

IUPAC Name

4-chlorobut-3-en-1-amine

InChI

InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1,3H,2,4,6H2

InChI Key

QPXYSYQMXDSCMS-UHFFFAOYSA-N

Canonical SMILES

C(CN)C=CCl

Origin of Product

United States

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